molecular formula C13H17N5O3S2 B1414492 (3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide CAS No. 1173395-78-2

(3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide

Cat. No. B1414492
CAS RN: 1173395-78-2
M. Wt: 355.4 g/mol
InChI Key: GRDQXRGYQVFTIG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR, IR, and X-ray crystallography. Unfortunately, without specific data or an existing analysis for this compound, I can’t provide a detailed structural analysis .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the hydrazono group could participate in oxidation-reduction reactions . The sulfonamide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. These properties are influenced by the molecular structure and the functional groups present in the compound .

Scientific Research Applications

Anticancer and Radiosensitizing Agents

(3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide derivatives have shown promise as anticancer and radiosensitizing agents. Ghorab et al. (2016) synthesized a series of sulfonamide derivatives, including those similar to the specified compound, demonstrating significant in vitro cytotoxic activity against human liver cancer cells (HepG2) and increased cell killing effect when combined with γ-radiation (Ghorab, Ragab, Heiba, & Soliman, 2016). Additionally, Ghorab et al. (2015) reported that various sulfonamide derivatives, including ones related to the specified compound, displayed potent anticancer activity against the HepG2 cell line and enhanced the cell-killing effect of γ-radiation (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Inhibitors of Carbonic Anhydrase

Another significant application of similar sulfonamide compounds is as inhibitors of the enzyme carbonic anhydrase. Eldehna et al. (2017) synthesized derivatives of sulfonamides that effectively inhibited carbonic anhydrase isoforms, particularly those associated with tumors, and evaluated their anti-proliferative activity against breast and colorectal cancer cell lines (Eldehna, Abo-Ashour, Nocentini, Gratteri, Eissa, Fares, Ismael, Ghabbour, Elaasser, Abdel‐Aziz, & Supuran, 2017).

Synthesis and Biological Activity of Derivatives

The synthesis and biological evaluation of novel thiazoles and [1,3,4]Thiadiazoles incorporating a sulfonamide group were explored by Riyadh et al. (2018). These compounds, related to the specified chemical, were tested for their antimicrobial, anticancer, and dihydrofolate reductase (DHFR) inhibition potency (Riyadh, El-Motairi, Ahmed, Khalil, & Habib, 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, flammable, or reactive. Without specific information on this compound, it’s important to handle it with general laboratory safety precautions .

Future Directions

The future research directions for a compound like this could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its biological activity. This could involve in-depth studies using various experimental techniques and methodologies .

properties

IUPAC Name

[5-(butylsulfamoyl)-2-hydroxy-1H-indol-3-yl]iminothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S2/c1-2-3-6-15-23(20,21)8-4-5-10-9(7-8)11(12(19)16-10)17-18-13(14)22/h4-5,7,15-16,19H,2-3,6H2,1H3,(H2,14,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDQXRGYQVFTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=C2N=NC(=S)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide

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